molecular formula C20H30ClN3O8 B12286349 Metoclopramide N4-beta-D-glucuronide

Metoclopramide N4-beta-D-glucuronide

Cat. No.: B12286349
M. Wt: 475.9 g/mol
InChI Key: SOHPSIDRULBFFB-UHFFFAOYSA-N
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Description

Metoclopramide N4-beta-D-glucuronide is a glucuronide conjugate of metoclopramide, a medication commonly used to treat nausea and vomiting. This compound is formed through the metabolic process of glucuronidation, where metoclopramide is conjugated with glucuronic acid. It has a molecular formula of C20H30ClN3O8 and a molecular weight of 475.92 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoclopramide N4-beta-D-glucuronide typically involves the conjugation of metoclopramide with glucuronic acid. This process can be carried out enzymatically using UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to metoclopramide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where metoclopramide and glucuronic acid are combined in the presence of UDP-glucuronosyltransferase enzymes under controlled conditions to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Metoclopramide N4-beta-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Metoclopramide N4-beta-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Metoclopramide N4-beta-D-glucuronide exerts its effects by inhibiting kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (cell death) in certain cell types . The molecular targets of this compound include various protein kinases involved in these signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This property makes it particularly useful in studies of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C20H30ClN3O8

Molecular Weight

475.9 g/mol

IUPAC Name

6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30)

InChI Key

SOHPSIDRULBFFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl

Origin of Product

United States

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